Ethyl 3,3-difluorobutyrate
Description
Ethyl 3,3-difluorobutyrate (CAS 2368-93-6) is a fluorinated ester with the molecular formula C₆H₁₀F₂O₂ and a molecular weight of 164.14 g/mol. It is widely utilized as a versatile intermediate in pharmaceuticals and agrochemicals due to its ability to enhance bioactivity and metabolic stability. Key applications include:
- Pharmaceuticals: Synthesis of fluorinated alkyl esters and carboxylic acids, which improve drug bioavailability and selectivity .
- Agrochemicals: Development of fluorinated pesticides with increased potency and reduced environmental impact .
- SF4-Mediated Defluorination: Participation in reactions with sulfur tetrafluoride (SF₄) to generate fluorinated carboxylic acids, though this process requires careful handling due to SF₄’s toxicity .
Properties
IUPAC Name |
ethyl 3,3-difluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-3-10-5(9)4-6(2,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMRUPPAFDYIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504480 | |
| Record name | Ethyl 3,3-difluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2368-93-6 | |
| Record name | Butanoic acid, 3,3-difluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2368-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,3-difluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,3-difluorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,3-difluorobutyrate can be synthesized through several methods. One common approach involves the fluorination of ethyl butyrate. This process typically uses reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the butyrate structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions under controlled conditions. The use of specialized equipment to handle fluorinating agents and ensure safety is crucial. The reaction is typically carried out at elevated temperatures and may require the use of catalysts to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-difluorobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: 3,3-difluorobutyric acid.
Reduction: 3,3-difluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-difluorobutyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules.
Biology: The compound can be used in the synthesis of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and lipophilicity.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 3,3-difluorobutyrate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and resistance to metabolic degradation. This makes fluorinated compounds valuable in drug design and development .
Comparison with Similar Compounds
Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate (CAS 372-29-2)
- Structure : Contains a hydroxyl (-OH) group at position 3 and three fluorine atoms at position 3.
- Molecular Formula : C₆H₉F₃O₃ (MW: 186.13 g/mol).
- Applications : Serves as a precursor for trifluoromethylated compounds in medicinal chemistry. The hydroxyl group enables further functionalization via oxidation or substitution .
- Key Difference : The hydroxyl group increases polarity compared to Ethyl 3,3-difluorobutyrate, affecting solubility and reactivity in aqueous environments.
(±)-Ethyl 2,3,3-Trifluorobutyrate (CAS Not Provided)
- Structure : Fluorine atoms at positions 2 and 3.
- Molecular Formula : C₆H₉F₃O₂ (MW: 182.13 g/mol).
- Applications : Used in fluorinated polymer synthesis and as a building block for agrochemicals. The trifluoromethyl group enhances thermal stability .
- Key Difference : The asymmetric fluorine distribution leads to distinct electronic effects, altering its reactivity in nucleophilic substitution reactions compared to this compound.
Ethyl 2-Chloro-3,3-Difluorobutanoate (CAS 83124-53-2)
- Structure : Chlorine at position 2 and fluorine atoms at position 3.
- Molecular Formula : C₆H₉ClF₂O₂ (MW: 186.58 g/mol).
- Applications: Intermediate in organofluorine chemistry; the chlorine atom facilitates cross-coupling reactions.
This compound
Trifluoroacetyl Ethyl Esters (e.g., Ethyl 3,3,3-Trifluoro-2-Hydroxypropionate)
- Synthesis : Catalyzed by sodium ethoxide or metallic sodium, achieving yields up to 86.7% with safer reagents like N-bromosuccinimide (NBS) .
- Advantage : NBS offers higher yields (93.4% for dibrominated products) and reduced hazard compared to SF₄ .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₆H₁₀F₂O₂ | 164.14 | ~170 (est.) | Organic solvents | Difluoro, ester |
| Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate | C₆H₉F₃O₃ | 186.13 | Not reported | Polar solvents | Hydroxyl, trifluoro |
| (±)-Ethyl 2,3,3-Trifluorobutyrate | C₆H₉F₃O₂ | 182.13 | ~160 (est.) | Organic solvents | Trifluoro, ester |
| Ethyl 2-Chloro-3,3-Difluorobutanoate | C₆H₉ClF₂O₂ | 186.58 | Not reported | Chlorinated solvents | Chloro, difluoro |
Research and Patent Landscape
- This compound : Cited in 21 patents (e.g., pharmaceutical intermediates) but lacks peer-reviewed literature, indicating industrial preference over academic focus .
- Trifluoroacetyl Derivatives : Heavily researched in academia, with studies on their role in asymmetric synthesis and agrochemical optimization .
Biological Activity
Ethyl 3,3-difluorobutyrate (CAS No. 2368-93-6) is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse research findings.
This compound can be synthesized through several methods, with one common approach being the fluorination of ethyl butyrate. This process typically involves reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the butyrate structure. The compound is characterized by its unique fluorination pattern, which enhances its stability and reactivity in biological systems.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of fluorine atoms significantly alters the compound’s reactivity and interactions with biological molecules. Fluorine's high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound's stability and resistance to metabolic degradation. This property makes it a valuable candidate in drug design and development.
Enzyme Interactions
Research indicates that this compound exhibits notable biological activity through its interactions with enzymes. Preliminary studies have shown that it may influence metabolic pathways involving alcohol dehydrogenases and other enzymes, suggesting potential roles in therapeutic applications.
Pharmacological Potential
Fluorinated compounds like this compound are often explored for their potential as pharmaceutical agents due to their unique properties such as increased metabolic stability and lipophilicity. The compound is used in the synthesis of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability compared to their non-fluorinated counterparts.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in various applications:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition against specific enzymes involved in metabolic pathways. The results indicated that modifications to the ester moiety could enhance inhibitory activity .
- Therapeutic Applications : In medicinal chemistry research, this compound was evaluated for its potential use in drug formulations aimed at treating metabolic disorders. The findings suggested that its unique structure could lead to improved bioavailability and therapeutic efficacy.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl difluoroacetate | Two fluorine atoms on adjacent carbons | Moderate enzyme inhibition; used in organic synthesis |
| Ethyl 4,4,4-trifluorobutyrate | Three fluorine atoms | Enhanced lipophilicity; used in pharmaceuticals |
| Ethyl 3,5-difluorobenzoylformate | Aromatic structure with fluorination | Distinct pharmacological properties |
This compound stands out due to its specific fluorination pattern that imparts distinct chemical and physical properties compared to other fluorinated compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
